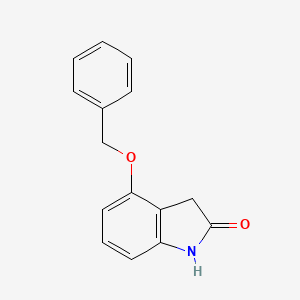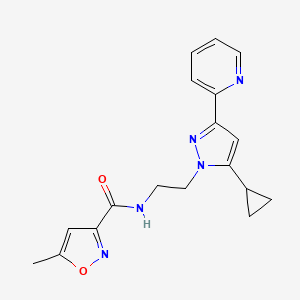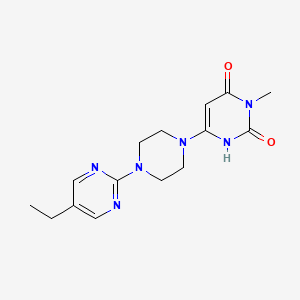
4-(Benciloxi)indolin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)indolin-2-one is an organic compound that has garnered significant interest due to its diverse applications in various fields of research and industry. This compound is part of the indole family, which is known for its broad spectrum of biological activities. The molecular formula of 4-(Benzyloxy)indolin-2-one is C15H13NO2, and it has a molecular weight of 239.27 g/mol.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
4-(Benzyloxy)indolin-2-one interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE by 4-(Benzyloxy)indolin-2-one affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of 4-(Benzyloxy)indolin-2-one is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .
Análisis Bioquímico
Biochemical Properties
4-(Benzyloxy)indolin-2-one has been found to interact with various biomolecules. For instance, it has been shown to inhibit the production of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner . These interactions suggest that 4-(Benzyloxy)indolin-2-one may play a role in modulating inflammatory responses .
Cellular Effects
In cellular processes, 4-(Benzyloxy)indolin-2-one has been observed to suppress the production of pro-inflammatory cytokines . It also inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These effects indicate that 4-(Benzyloxy)indolin-2-one can influence cell function and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(Benzyloxy)indolin-2-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels . This suggests that 4-(Benzyloxy)indolin-2-one may act as an enzyme inhibitor, affecting the activity of these proteins.
Temporal Effects in Laboratory Settings
It has been observed that the compound’s anti-inflammatory activity is concentration-dependent , suggesting that its effects may vary over time depending on its concentration.
Metabolic Pathways
Given its observed effects on cellular metabolism and signaling pathways , it is likely that it interacts with various enzymes and cofactors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)indolin-2-one typically involves the reaction of indolin-2-one with benzyl bromide in the presence of a base. One common method includes the following steps:
- Dissolve indolin-2-one in a suitable solvent such as tetrahydrofuran (THF).
- Add a base like potassium carbonate to the solution.
- Introduce benzyl bromide dropwise to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)indolin-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Comparación Con Compuestos Similares
Indolin-2-one: A closely related compound with similar biological activities but lacking the benzyloxy group.
4-(2-Hydroxyethyl)indolin-2-one: Another derivative with different functional groups, used in the synthesis of dopaminergic agonists and protein kinase inhibitors.
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds incorporate the indolin-2-one scaffold and are designed as acetylcholine esterase inhibitors.
Uniqueness: 4-(Benzyloxy)indolin-2-one is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. This modification allows for greater versatility in chemical reactions and potential therapeutic applications compared to its analogs .
Propiedades
IUPAC Name |
4-phenylmethoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQQIBTRJERJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)



![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)






